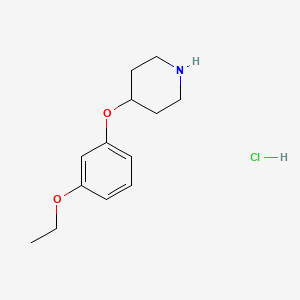![molecular formula C11H13ClF3NO2 B1440484 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride CAS No. 1185101-15-8](/img/structure/B1440484.png)
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride
Overview
Description
The compound “3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride” is a complex organic molecule. It contains a trifluoromethylphenyl group, which is a common moiety in many pharmaceuticals and agrochemicals due to its unique electronic and steric properties . The compound also has an amino group attached to a methyl group, and a propionic acid group, which could contribute to its reactivity and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethylphenyl group would likely contribute significant steric bulk and electronic effects, influencing the compound’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethylphenyl group is known to undergo various reactions, and the amino and propionic acid groups could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The trifluoromethylphenyl group, for instance, is known to significantly alter the properties of the molecules it’s part of .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance the biological activity of drug molecules. The compound may be used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group as one of the pharmacophores . This group can improve the metabolic stability and bioavailability of drugs, making it a valuable feature in drug design.
Synthesis of Cinacalcet HCl
An improved process for the synthesis of 3-(3-Trifluoromethylphenyl)propanal, a key intermediate in the production of Cinacalcet HCl, has been described . This compound is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism and hypercalcemia. The compound could potentially be used in the synthesis pathway of such intermediates.
Ophthalmic Applications
Trifluoromethylphenol derivatives have been used in the preparation of travoprost, an antiglaucoma agent . The compound “3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride” could be explored for similar ophthalmic applications, given its structural similarity.
Anti-Cancer Research
Derivatives of trifluoromethyl compounds have been synthesized for anti-cancer studies . The compound could be utilized in the synthesis of new derivatives for anti-cancer research, exploring its potential efficacy against various cancer cell lines.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
properties
IUPAC Name |
3-[N-methyl-3-(trifluoromethyl)anilino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-15(6-5-10(16)17)9-4-2-3-8(7-9)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRGIWABIZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC(=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673823 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride | |
CAS RN |
1185101-15-8 | |
| Record name | N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



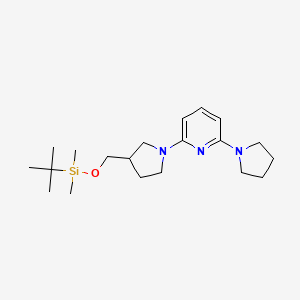
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)
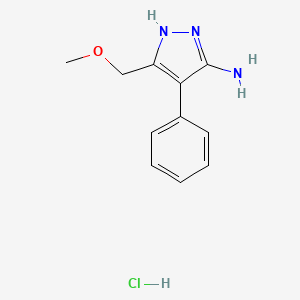


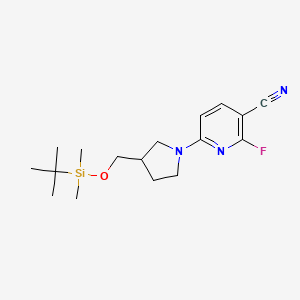
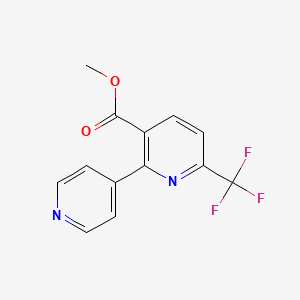
![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)
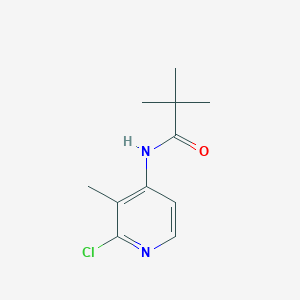
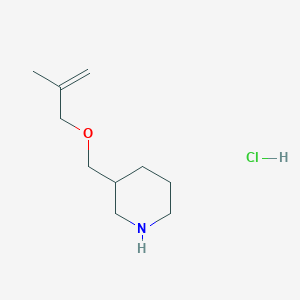
![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)
